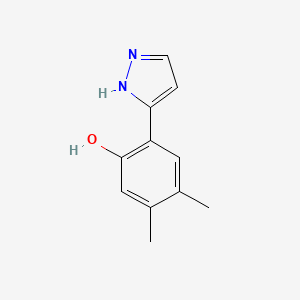
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the hydroxyphenyl group and the dimethyl substitutions on the phenyl ring contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,5-dimethyl-2-hydroxybenzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.
Aplicaciones Científicas De Investigación
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding interactions, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Lacks the hydroxyphenyl group, leading to different chemical and biological properties.
4-Hydroxy-3,5-dimethylpyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
3-(4-Hydroxyphenyl)pyrazole: Lacks the dimethyl substitutions, resulting in different electronic and steric effects.
Uniqueness
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is unique due to the combination of the hydroxyphenyl group and the dimethyl substitutions, which confer distinct chemical reactivity and potential biological activities. This combination allows for specific interactions with biological targets and the possibility of fine-tuning its properties for various applications.
Propiedades
Número CAS |
288401-55-8 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-7-5-9(10-3-4-12-13-10)11(14)6-8(7)2/h3-6,14H,1-2H3,(H,12,13) |
Clave InChI |
BNYFPKULJAQLHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)O)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
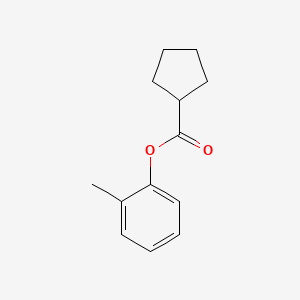

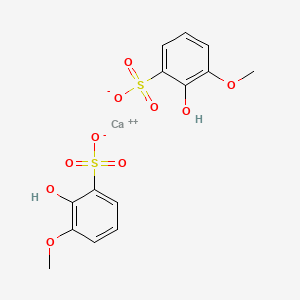


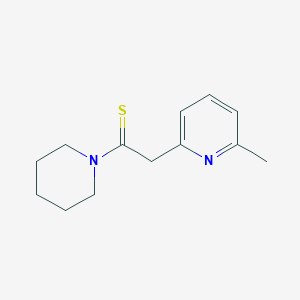
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
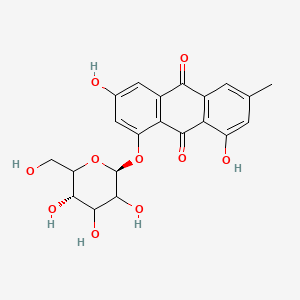
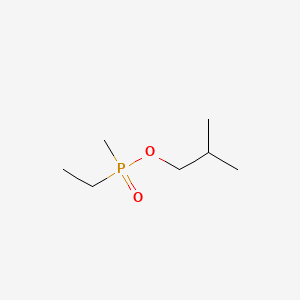
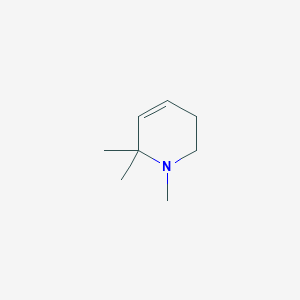
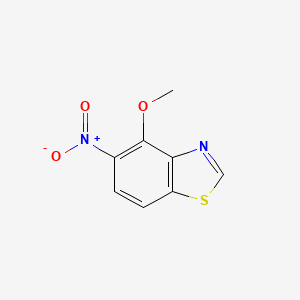
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
